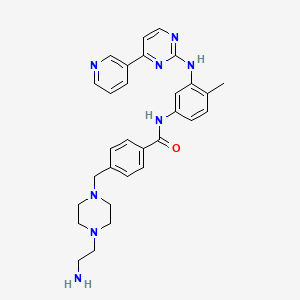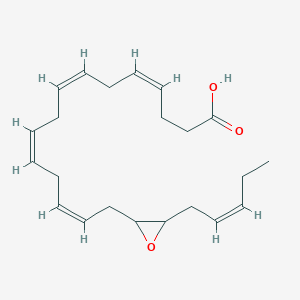
16(17)-EpDPE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16(17)-Epdpe, also known as 16, 17-edp, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 16(17)-epdpe is considered to be a docosanoid lipid molecule. 16(17)-Epdpe is considered to be a practically insoluble (in water) and relatively neutral molecule. 16(17)-Epdpe has been detected in multiple biofluids, such as blood and urine. Within the cell, 16(17)-epdpe is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 16(17)-Epdpe can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid.
(4Z,7Z,10Z,13Z,19Z)-16,17-epoxydocosapentaenoic acid is an EpDPE obtained by formal epoxidation of the 16,17-double bond of docosa-4,7,10,13,16,19-hexaenoic acid. It has a role as a metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,19Z)-16,17-epoxydocosapentaenoate.
科学的研究の応用
1. Educational Implications in Space Exploration
16(17)-EpDPE may have implications in space exploration education programs. The National Space Biomedical Research Institute's Education and Public Outreach Program (NSBRI EPOP) focuses on training scientists and inspiring students in space exploration, including potentially the application of such compounds (MacLeish et al., 2008).
2. Enhancing STEM Education
The substance may contribute to advancements in Science, Technology, Engineering, and Mathematics (STEM) education. Research in this domain emphasizes the integration of scientific discoveries, like 16(17)-EpDPE, into educational frameworks for improved learning outcomes (Aydeniz & Hodge, 2011).
3. Methodological Development in Scientific Programming Education
16(17)-EpDPE's applications may extend to the development of methodological guidelines for software learning objects in scientific programming education, contributing to an integrated approach to student inquiry and computational experiments (Dolgopolovas et al., 2020).
4. Advancements in Scientific Literacy
Its applications might be relevant in research aimed at improving scientific literacy, particularly in junior high school STEM learning, enhancing student engagement and comprehension in scientific subjects (Khaeroningtyas et al., 2016).
5. Impact on Parallel and Distributed Scientific Computing
Research involving 16(17)-EpDPE may influence parallel and distributed scientific computing, particularly in high-performance computing applications for scientific problem-solving (Strazdins et al., 2016).
6. Multidisciplinary Research Integration
The compound's study could exemplify the importance of a multidisciplinary approach in modern scientific research, combining fields such as biology, computer science, and physics, particularly in complex projects like metagenomic analysis (Muterspaw et al., 2015).
特性
製品名 |
16(17)-EpDPE |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC名 |
(4Z,7Z,10Z,13Z)-15-[3-[(Z)-pent-2-enyl]oxiran-2-yl]pentadeca-4,7,10,13-tetraenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12- |
InChIキー |
BCTXZWCPBLWCRV-ZYADFMMDSA-N |
異性体SMILES |
CC/C=C\CC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
正規SMILES |
CCC=CCC1C(O1)CC=CCC=CCC=CCC=CCCC(=O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



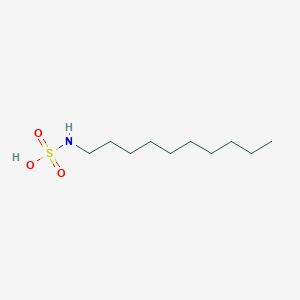
![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)
![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)
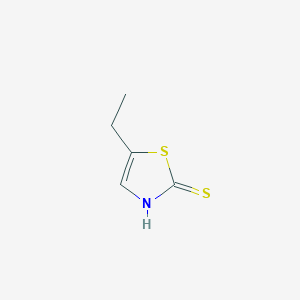
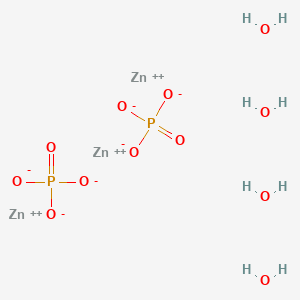
![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)
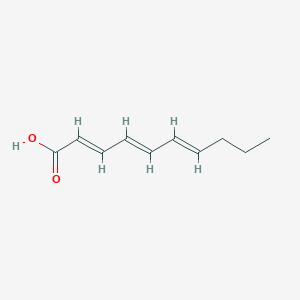
![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)
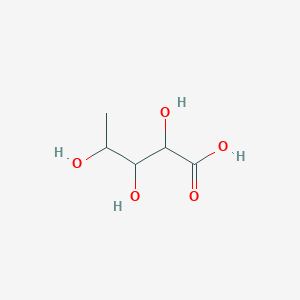
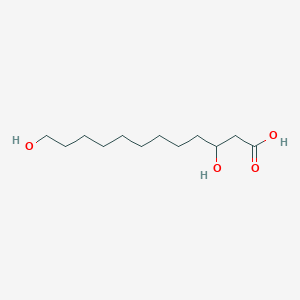
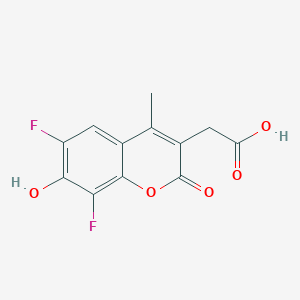
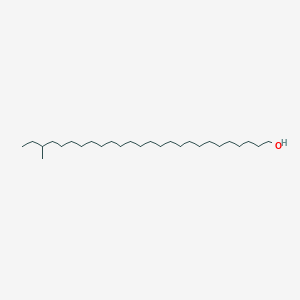
![(4E,6E,8E,10E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-18,19,21,23,25-pentahydroxy-12,13-dimethyl-15-oxo-14,27-dioxabicyclo[21.3.1]heptacosa-4,6,8,10,16-pentaene-26-carboxylic acid](/img/structure/B1258606.png)
